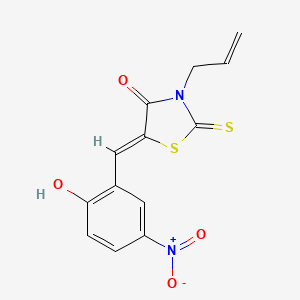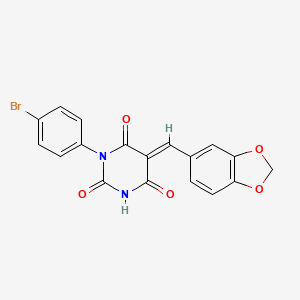
3-allyl-5-(2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-allyl-5-(2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This molecule is also known as nitro-thiazolidinone and has a molecular formula of C13H10N2O4S.
Mechanism of Action
The mechanism of action of 3-allyl-5-(2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the inhibition of bacterial cell wall synthesis. This compound binds to the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan chains in the bacterial cell wall. By inhibiting this enzyme, the compound prevents the formation of a stable cell wall, leading to bacterial death.
Biochemical and Physiological Effects:
3-allyl-5-(2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been studied for its potential biochemical and physiological effects. Studies have shown that this compound exhibits antioxidant activity and can protect cells from oxidative stress. Additionally, it has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-allyl-5-(2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its antibacterial activity. This compound can be used to study the mechanisms of bacterial cell wall synthesis and the development of antibiotic resistance. However, one limitation is that this compound may not be effective against all bacterial strains, and further studies are needed to determine its efficacy against different bacterial species.
Future Directions
There are several future directions for the study of 3-allyl-5-(2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is its potential applications in the development of new antibiotics. This compound may serve as a lead compound for the development of new antibacterial agents that can overcome antibiotic resistance.
Another future direction is the study of the compound's antioxidant and anti-inflammatory properties. This compound may have potential applications in the treatment of various diseases, including neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 3-allyl-5-(2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has potential applications in scientific research. Its antibacterial activity, antioxidant properties, and anti-inflammatory effects make it a promising compound for further study. Future research may lead to the development of new antibiotics and treatments for various diseases.
Synthesis Methods
The synthesis of 3-allyl-5-(2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be achieved through various methods. One such method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with allyl bromide and potassium carbonate to obtain the final compound.
Scientific Research Applications
3-allyl-5-(2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been widely studied for its potential applications in scientific research. One of the major areas of interest is its antibacterial activity. Studies have shown that this compound exhibits significant antibacterial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
(5Z)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S2/c1-2-5-14-12(17)11(21-13(14)20)7-8-6-9(15(18)19)3-4-10(8)16/h2-4,6-7,16H,1,5H2/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJKTXTZIPTOBF-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])O)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cyclohexylmethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5195018.png)
![3,6-dimethyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5195022.png)
![1-[(5-acetyl-3-thienyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5195029.png)


![N-(2-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5195050.png)

![methyl 4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5195064.png)
![4-{3-[(2,4-dimethoxybenzyl)amino]butyl}phenol](/img/structure/B5195071.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B5195072.png)
![N-[2-methyl-2-(4-morpholinyl)propyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5195083.png)
![methyl 4-({[3-(benzoylamino)-1-benzyl-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5195084.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5195098.png)
![2-(2-furyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-oxoacetamide](/img/structure/B5195119.png)